molecular formula C10H8N2 B109042 2,3,5,6-Tetradeuterio-4-(2,3,5,6-tetradeuteriopyridin-4-yl)pyridine CAS No. 132125-39-4

2,3,5,6-Tetradeuterio-4-(2,3,5,6-tetradeuteriopyridin-4-yl)pyridine

Cat. No. B109042
M. Wt: 164.23 g/mol
InChI Key: MWVTWFVJZLCBMC-PGRXLJNUSA-N
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Description

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell1.



Synthesis Analysis

The synthesis of pyridine derivatives typically involves methods such as Chichibabin synthesis, where 2 equivalents of a Grignard reagent are reacted with a nitrile1.



Molecular Structure Analysis

The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine. Pyridine has a conjugated system of six π electrons that are delocalized over the ring. The molecule is planar and, thus, follows the Hückel criteria for aromatic systems1.



Chemical Reactions Analysis

In its reactions, pyridine behaves as a weak base, similar to amines. It reacts with acids to form salts and with halogens to form pyridinium compounds1.



Physical And Chemical Properties Analysis

Pyridine is a colorless liquid that boils at 115.2 °C and freezes at −41.6 °C. It is soluble in water and most organic solvents1.


Scientific Research Applications

Chemical Synthesis and Catalysis

The synthesis and applications of complex pyridine derivatives, such as "2,3,5,6-Tetradeuterio-4-(2,3,5,6-tetradeuteriopyridin-4-yl)pyridine", play a crucial role in medicinal and pharmaceutical industries. These compounds are key precursors for developing various bioactive molecules due to their broader synthetic applications and bioavailability. The use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing pyranopyrimidine scaffolds, demonstrates the importance of these compounds in advancing synthetic methodologies (Parmar, Vala, & Patel, 2023).

Drug Development and Pharmacophore Design

Pyridine derivatives serve as crucial scaffolds in drug development, particularly in designing kinase inhibitors. These compounds are known for their selectivity and potency in inhibiting specific kinases responsible for proinflammatory cytokine release. Their ability to bind selectively and potently makes them valuable in pharmacophore design for therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Biomedical Applications

The pyridine core is instrumental in the development of novel biomedical applications, including anticancer, antibacterial, and antiviral therapies. Pyridine-based Cu(II) complexes, for example, have shown excellent anticancer potency against various cancer cell lines, highlighting the therapeutic potential of pyridine derivatives in addressing critical health issues (Alshamrani, 2023).

Chemical Sensing and Environmental Monitoring

The versatility of pyridine derivatives extends to environmental monitoring and chemical sensing, where they are used as chemosensors for detecting various species. Their high affinity for ions and neutral species makes them highly effective in analytical chemistry applications for environmental, agricultural, and biological sample analyses (Abu-Taweel et al., 2022).

Safety And Hazards

Pyridine is harmful if swallowed, inhaled, or absorbed through the skin. It is also flammable and can cause damage to the central nervous system1.


Future Directions

The future directions in the study of pyridine and its derivatives could involve the development of new synthetic methods, the discovery of new reactions, and the design of new pyridine-based drugs1.


Please note that the information provided is based on pyridine and its general properties. The specific compound you mentioned may have different properties and behaviors. For more accurate information, it would be best to consult scientific literature or a chemical database.


properties

IUPAC Name

2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuteriopyridin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVTWFVJZLCBMC-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=C1C2=C(C(=NC(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bipyridyl-d8

CAS RN

132125-39-4
Record name 132125-39-4
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